molecular formula C26H41NO2S B13846774 1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene

1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene

Katalognummer: B13846774
Molekulargewicht: 431.7 g/mol
InChI-Schlüssel: XWWPXUJCBNBLAZ-VAWYXSNFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene is a complex organic compound characterized by its unique structure, which includes an isocyano group, a sulfonyl group, and a long aliphatic chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene typically involves multiple steps, starting from simpler organic molecules. One common approach is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution to introduce the sulfonyl and isocyano groups. The reaction conditions often involve the use of strong electrophiles and catalysts to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its desired form .

Analyse Chemischer Reaktionen

Types of Reactions

1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Wissenschaftliche Forschungsanwendungen

1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene involves its interaction with molecular targets through its functional groups. The isocyano group can act as a nucleophile, while the sulfonyl group can participate in various chemical reactions. These interactions can affect biological pathways and processes, making the compound useful in research and potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (Z)-1-[(1-isocyanooctadec-9-enyl)sulfonyl]-4-methylbenzene: A similar compound with a different geometric configuration.

    1-[(1-isocyanoethyl)sulfonyl]-4-methylbenzene: A compound with a shorter aliphatic chain.

Uniqueness

1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene is unique due to its specific geometric configuration and the presence of both an isocyano group and a long aliphatic chain.

Eigenschaften

Molekularformel

C26H41NO2S

Molekulargewicht

431.7 g/mol

IUPAC-Name

1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene

InChI

InChI=1S/C26H41NO2S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(27-3)30(28,29)25-22-20-24(2)21-23-25/h11-12,20-23,26H,4-10,13-19H2,1-2H3/b12-11+

InChI-Schlüssel

XWWPXUJCBNBLAZ-VAWYXSNFSA-N

Isomerische SMILES

CCCCCCCC/C=C/CCCCCCCC([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.